5-Hydroxy-2-methyl Isoborneol

Microbial Biotransformation Metabolomics Biodegradation Pathway Elucidation

5-Hydroxy-2-methyl Isoborneol (5-OH-2-MIB) is the definitive analytical standard for identifying and quantifying the 2-MIB degradation pathway. Unlike the parent odorant 2-MIB, this specific diol metabolite is produced exclusively by Rhodococcus wratislaviensis DLC-cam, enabling precise pathway analysis. It serves as the direct substrate for the dehydrogenase enzyme in the second step of 2-MIB detoxification, making it essential for in vitro enzyme kinetics studies. Procure this high-purity standard to ensure accurate identification in complex biological matrices and to develop deuterated internal standards for absolute quantification.

Molecular Formula C11H20O2
Molecular Weight 184.279
CAS No. 604767-98-8
Cat. No. B584154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-2-methyl Isoborneol
CAS604767-98-8
Synonyms(1R,2R,4R,5R)-rel-1,2,7,7-Tetramethylbicyclo[2.2.1]heptane-2,5-diol;  5-Hydroxy-2-MIB; 
Molecular FormulaC11H20O2
Molecular Weight184.279
Structural Identifiers
SMILESCC1(C2CC(C1(CC2O)C)(C)O)C
InChIInChI=1S/C11H20O2/c1-9(2)7-5-11(4,13)10(9,3)6-8(7)12/h7-8,12-13H,5-6H2,1-4H3
InChIKeyYSYFMRPVURSGCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxy-2-methyl Isoborneol (CAS 604767-98-8) for Research: Sourcing the Defined 2-MIB Metabolite


5-Hydroxy-2-methyl Isoborneol (5-OH-2-MIB), with CAS Registry Number 604767-98-8 and molecular formula C11H20O2 (MW: 184.28 g/mol), is a bicyclic monoterpenoid diol that serves as a specific and critical intermediate in the microbial degradation pathway of the taste-and-odor compound 2-Methylisoborneol (2-MIB) [1]. Unlike its parent compound 2-MIB, which lacks the 5-hydroxy group, this metabolite is produced exclusively by certain camphor-degrading bacteria, such as *Rhodococcus wratislaviensis* DLC-cam, enabling precise analytical and metabolic pathway studies [2]. The compound is also known by its systematic IUPAC name, 1,2,7,7-tetramethylbicyclo[2.2.1]heptane-2,5-diol [1].

Why 5-Hydroxy-2-methyl Isoborneol Cannot Be Replaced by 2-MIB, Isoborneol, or Other Bornane Analogs


Generic substitution fails because 5-Hydroxy-2-methyl Isoborneol possesses a unique hydroxylation pattern on the bornane skeleton that dictates its specific biological and chemical role. It is not a structural isomer or a simple precursor; it is a defined pathway intermediate. Using the parent compound 2-MIB (CAS 2371-42-8), which is a tertiary alcohol lacking the 5-hydroxy group, or a different hydroxylated metabolite like 6-hydroxy-2-MIB, would fundamentally alter or invalidate experimental outcomes. For instance, 2-MIB is a known off-flavor odorant, while 5-OH-2-MIB is a step towards its detoxification [1]. In enzymatic or microbial studies, substituting with a compound like isoborneol (a stereoisomer of borneol) would be inappropriate because it is not a substrate for the 2-MIB degradation pathway. The specific diol structure of 5-OH-2-MIB is essential for its conversion to 5-keto-2-MIB by *Rhodococcus wratislaviensis*, a reaction that does not occur with other 2-MIB hydroxylated forms [2].

Quantitative Evidence Guide: Differentiating 5-Hydroxy-2-methyl Isoborneol from 2-MIB and Related Analogs


Unique Regioselective Hydroxylation: A Key Differentiator from 3-Hydroxy-2-MIB and 6-Hydroxy-2-MIB

The primary differentiation is its position-specific hydroxylation. In camphor-degrading bacterial strains, the transformation of 2-MIB yields three distinct monohydroxylated metabolites. The specific production of 5-hydroxy-2-MIB, as opposed to 3-hydroxy-2-MIB or 6-hydroxy-2-MIB, is strain-specific and quantitatively defined. *Rhodococcus wratislaviensis* DLC-cam exclusively converts 2-MIB to 5-hydroxy-2-MIB as the initial and primary product, with a reported product ratio demonstrating its dominance over other possible hydroxylated intermediates in this strain [1]. In contrast, *Rhodococcus ruber* T1 converts 2-MIB to 3-hydroxy-2-MIB, and *Pseudomonas putida* G1 converts it primarily to 6-hydroxy-2-MIB [1].

Microbial Biotransformation Metabolomics Biodegradation Pathway Elucidation

Analytical Purity and Differentiation from Parent 2-MIB by Molecular Weight

5-Hydroxy-2-methyl Isoborneol is commercially supplied with a minimum guaranteed purity of ≥95% as determined by HPLC . This differentiates it analytically from its parent compound, 2-Methylisoborneol (2-MIB), through a clear and quantifiable difference in molecular mass. The addition of the hydroxyl group increases the molecular weight from 168.28 g/mol for 2-MIB (C11H20O) [1] to 184.28 g/mol for 5-OH-2-MIB (C11H20O2) , a mass difference of 16.00 g/mol. This enables unambiguous differentiation via mass spectrometry (MS), a critical requirement for accurate quantification in complex environmental or biological matrices.

Analytical Chemistry Quality Control Environmental Monitoring

Predicted Physicochemical Differentiation: LogP and Solubility vs. 2-MIB

The addition of a secondary hydroxyl group at the 5-position significantly alters the predicted physicochemical properties of the bornane scaffold compared to the more hydrophobic parent 2-MIB. While experimentally derived LogP values are not widely published, computational prediction tools (e.g., based on a group contribution approach) indicate a marked decrease in lipophilicity for 5-OH-2-MIB relative to 2-MIB. 2-MIB has a predicted XLogP3 of 2.7 [1], whereas 5-Hydroxy-2-methyl Isoborneol, with its additional hydrogen bond donor/acceptor, is predicted to have a significantly lower XLogP3 of approximately 1.4-1.6 [2]. This suggests a notable increase in aqueous solubility for the diol metabolite.

ADME/Tox Prediction Physicochemical Profiling Compound Handling

Optimal Use Cases for Procuring 5-Hydroxy-2-methyl Isoborneol


Metabolic Pathway Elucidation: As a Defined Intermediate Standard

Researchers studying the microbial degradation of the common water pollutant and off-flavor compound 2-Methylisoborneol (2-MIB) require 5-Hydroxy-2-methyl Isoborneol as an authentic analytical standard. Its use allows for the definitive identification and quantification of this specific metabolite in complex biological samples (e.g., bacterial culture extracts, environmental water samples) via GC-MS or LC-MS/MS, based on its unique mass and retention time [1]. This is essential for confirming the activity of the 2-MIB degradation pathway in specific bacterial strains, such as *Rhodococcus wratislaviensis*, and for distinguishing it from the pathways in other bacteria that produce different monohydroxylated products [1].

Biocatalysis and Enzymology: As a Substrate for Ketone Formation Studies

5-Hydroxy-2-methyl Isoborneol is the direct substrate for the second enzymatic step in the *Rhodococcus wratislaviensis* 2-MIB degradation pathway, where it is converted to 5-keto-2-MIB [1]. Procuring this compound enables in vitro enzyme assays to characterize the dehydrogenase responsible for this oxidation. This is a highly specific application that cannot be fulfilled by any other compound, as the enzyme's active site is tailored to the precise stereochemistry and hydroxylation pattern of 5-OH-2-MIB. Studies using this substrate can quantify kinetic parameters (e.g., Km, Vmax) of the dehydrogenase enzyme, providing crucial data for potential bioremediation or biosensing applications [1].

Synthesis of Labeled Internal Standards: As a Precursor for Deuterated Analogs

The compound serves as the non-labeled precursor for the synthesis of its deuterated analog, 5-Hydroxy-2-methyl Isoborneol-d3 (CAS not specified) . The deuterated version is a critical internal standard for stable isotope dilution assays, which are the gold standard for accurate quantification of 5-OH-2-MIB in environmental and biological matrices by mass spectrometry . Procuring the non-labeled compound is often a necessary first step in the development or procurement of a custom-synthesized labeled standard, ensuring the correct target analyte is being matched for absolute quantification workflows .

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